Indole, 1-(2-diethylaminoethyl)-
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Overview
Description
Indole, 1-(2-diethylaminoethyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole ring system is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists.
Preparation Methods
The synthesis of indole derivatives, including Indole, 1-(2-diethylaminoethyl)-, can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method involves the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation . Industrial production methods often employ catalytic processes and green chemistry principles, such as using ionic liquids, water as a solvent, or microwave irradiation .
Chemical Reactions Analysis
Indole, 1-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form indole-2,3-diones using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of indoles can yield indolines, typically using hydrogenation or metal hydrides.
Cycloaddition: Indoles can participate in cycloaddition reactions to form complex heterocyclic structures.
Scientific Research Applications
Indole, 1-(2-diethylaminoethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Indole, 1-(2-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. Indoles can bind to receptors such as the aryl hydrocarbon receptor (AhR) and modulate gene expression . They also influence signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to their biological activities .
Comparison with Similar Compounds
Indole, 1-(2-diethylaminoethyl)- can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Vinblastine: An indole alkaloid used as an anticancer agent.
Sumatriptan: A medication used to treat migraines.
The uniqueness of Indole, 1-(2-diethylaminoethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
72395-46-1 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N,N-diethyl-2-indol-1-ylethanamine |
InChI |
InChI=1S/C14H20N2/c1-3-15(4-2)11-12-16-10-9-13-7-5-6-8-14(13)16/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
WIQQTANXCCVPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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